Methyl 3-chloro-5-methoxybenzoate
Overview
Description
Methyl 3-chloro-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 5-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of methyl 5-methoxybenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to prevent over-chlorination and to ensure the selective substitution at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification by distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-5-methoxybenzoic acid and methanol in the presence of aqueous base or acid.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 3-amino-5-methoxybenzoate or 3-thio-5-methoxybenzoate.
Ester Hydrolysis: 3-chloro-5-methoxybenzoic acid and methanol.
Electrophilic Aromatic Substitution: Products like 3-chloro-5-methoxy-2-nitrobenzoate or 3-chloro-5-methoxybenzenesulfonic acid.
Scientific Research Applications
Methyl 3-chloro-5-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and receptor binding assays, where it serves as a model compound to understand the interaction of similar structures with biological targets.
Medicine: Potential use in the development of new therapeutic agents due to its structural similarity to biologically active compounds.
Industry: Used in the manufacture of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methoxy substituents on the benzene ring can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-methoxybenzoate
- Methyl 3-chloro-2-methoxybenzoate
- Methyl 3-chloro-5-hydroxybenzoate
Uniqueness
Methyl 3-chloro-5-methoxybenzoate is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can alter the compound’s electronic properties, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 3-chloro-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPLBAAUZDLTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542007 | |
Record name | Methyl 3-chloro-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96826-41-4 | |
Record name | Methyl 3-chloro-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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